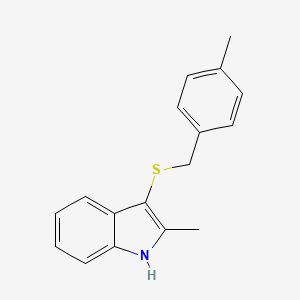

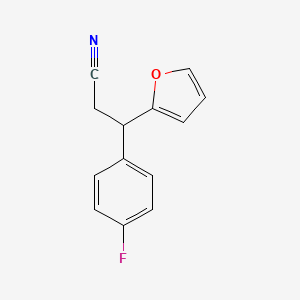

2-methyl-3-((4-methylbenzyl)thio)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds like “2-methyl-3-((4-methylbenzyl)thio)-1H-indole” belong to a class of organic compounds known as indoles, which are aromatic heterocyclic compounds with a structure that contains a benzene ring fused to a pyrrole ring . The presence of the thioether (R-S-R’) group and the methyl groups in the compound could potentially influence its chemical behavior and biological activity.

Chemical Reactions Analysis

Indoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “this compound” would undergo would depend on the conditions and the presence of other reactants.Aplicaciones Científicas De Investigación

Synthesis and Functionalization

- The synthesis and functionalization of indoles, including 2-methyl-3-((4-methylbenzyl)thio)-1H-indole, have been a significant area of research for over a century. These methods have evolved to include palladium-catalyzed reactions, offering a versatile approach for accessing a wide range of biologically active compounds, including pharmaceutical and agrochemical intermediates (Cacchi & Fabrizi, 2005).

Electrophilic Palladation Pathway

- Research has focused on the palladium-catalyzed direct arylation of indoles, like this compound. Studies reveal the electrophilic palladation pathway, contributing to a deeper understanding of the mechanisms and regioselectivity in indole arylation (Lane, Brown & Sames, 2005).

Biologically Relevant Sulfur Heterocycles

- A method for synthesizing biologically relevant sulfur heterocycles using this compound has been developed. This includes copper-catalyzed C-N coupling and palladium-catalyzed direct arylation, yielding compounds like 5H-benzo[4,5][1,3]thiazino[3,2-a]indoles in good to excellent yields (Shelke, Jha & Kumar, 2016).

Nucleophilic Reactivities

- The nucleophilic reactivities of various indoles, including those similar to this compound, have been studied. These studies provide insights into the coupling kinetics with benzhydryl cations and establish a correlation between reactivity and electrophilicity parameters, crucial for understanding the chemical behavior of indoles (Lakhdar et al., 2006).

Indole Derivatization for Mass Spectrometry

- Indole derivatization techniques have been developed for mass spectrometry analysis. These techniques involve introducing electron-capturing groups to indole compounds, like this compound, enhancing their detection capabilities in biological samples (Bosin & Faull, 1989).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-3-[(4-methylphenyl)methylsulfanyl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NS/c1-12-7-9-14(10-8-12)11-19-17-13(2)18-16-6-4-3-5-15(16)17/h3-10,18H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINPITDPJHEJNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=C(NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999843.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2999844.png)

![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride](/img/structure/B2999849.png)

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2999855.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(2,6-dichlorobenzoyl)pyrrolidine-2-carbohydrazide](/img/structure/B2999857.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2999860.png)

![N-(4-bromophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2999862.png)

![2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2999866.png)